

Technical Guide: Physical Properties of 2,6-Dichloro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Dichloro-3-(trifluoromethyl)pyridine
Cat. No.:	B1224184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of **2,6-Dichloro-3-(trifluoromethyl)pyridine**, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. All data is presented with references to established experimental protocols.

Compound Identification:

- Chemical Name: **2,6-Dichloro-3-(trifluoromethyl)pyridine**
- CAS Number: 55304-75-1[1]
- Molecular Formula: C₆H₂Cl₂F₃N[1][2]
- Molecular Weight: 215.99 g/mol [1]

Core Physical Properties

The quantitative physical data for **2,6-Dichloro-3-(trifluoromethyl)pyridine** are summarized in the table below. These values are critical for handling, reaction setup, and purification processes.

Property	Value	Notes / Conditions
Appearance	Colorless Liquid	[3]
Melting Point	6 °C	[4]
Boiling Point	194-196 °C	at standard atmospheric pressure (lit.)[1][3][5][6]
Density	2.008 g/mL	at 25 °C (lit.)[1][3][5]
Refractive Index (n_D)	1.4850	at 20 °C (lit.)[1][3][5]
Flash Point	103 °C (217.4 °F)	closed cup[1][7]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies representative of those used to obtain the cited data.

1. Melting Point Determination The melting point, the temperature at which a substance transitions from solid to liquid, is a key indicator of purity.[4]

- Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction is recorded. Pure compounds typically exhibit a sharp melting range of 1-2 °C.[4]
- Methodology (Capillary Method):
 - A small amount of the substance is introduced into a glass capillary tube, which is sealed at one end.[8]
 - The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus.
 - The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the melting point.

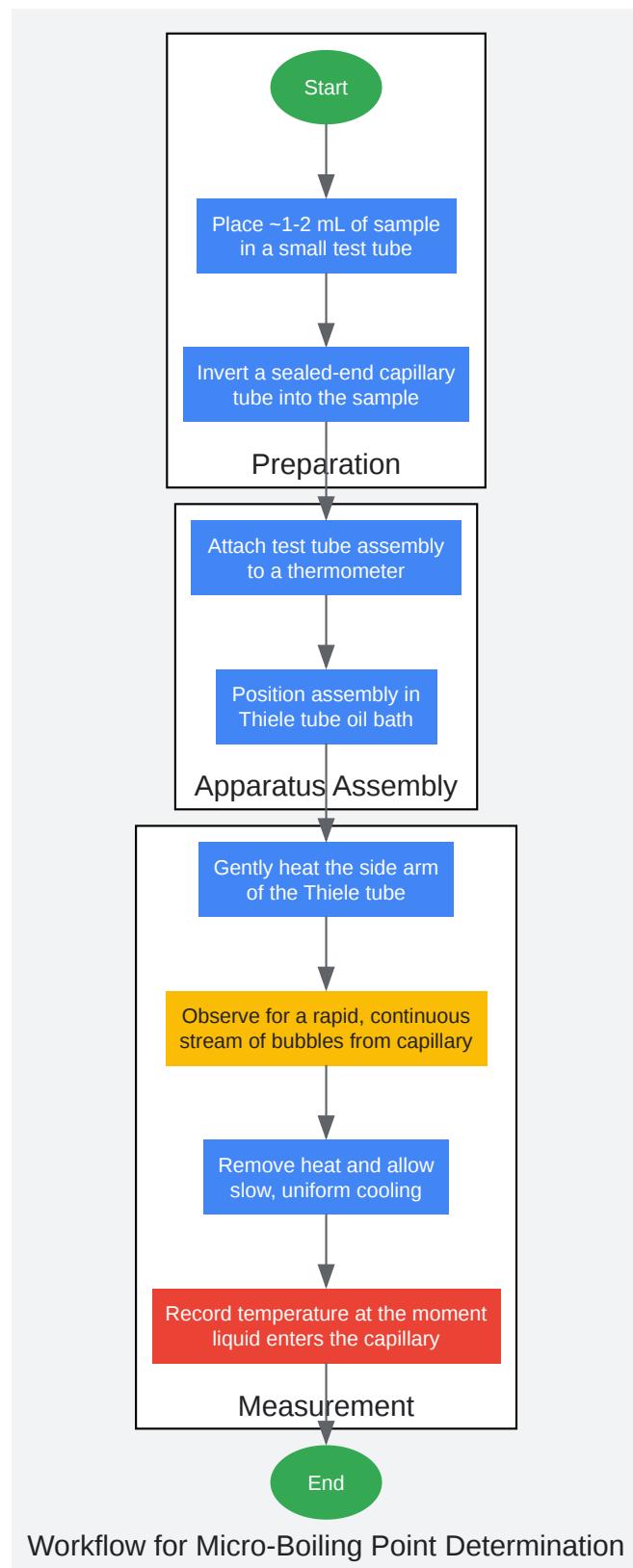
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
- The melting range is reported as T1-T2.

2. Boiling Point Determination The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

- Principle: The micro-boiling point method is suitable for small sample volumes. It involves heating the liquid in a small tube with an inverted capillary. A continuous stream of bubbles indicates the liquid is at a temperature above its boiling point. The boiling point is the temperature at which the liquid is drawn into the inverted capillary upon cooling.[9][10]
- Methodology (Micro-Boiling Point / Thiele Tube Method):
 - A few milliliters of the liquid are placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube.
 - The assembly is attached to a thermometer and heated in a Thiele tube oil bath.[10]
 - Heat is applied until a rapid and continuous stream of bubbles emerges from the inverted capillary.[9]
 - The heat source is removed, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature recorded the instant the bubble stream stops and the liquid is drawn up into the capillary tube.[9]

3. Density Measurement Density is the mass per unit volume of a substance.

- Principle: The pycnometer method provides a highly accurate means of determining the density of a liquid. It involves weighing a precise, known volume of the liquid.[11]
- Methodology (Pycnometer Method):
 - A clean, dry pycnometer (a small glass flask with a specific volume) is weighed accurately (m1).


- The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the stopper is inserted. The temperature is allowed to equilibrate to the desired value (e.g., 25 °C).
- Any excess liquid is carefully wiped from the exterior, and the filled pycnometer is weighed again (m2).
- The mass of the liquid is calculated ($m_{\text{liquid}} = m2 - m1$).
- The density (ρ) is calculated using the formula: $\rho = m_{\text{liquid}} / V$, where V is the calibrated volume of the pycnometer.

4. Refractive Index Measurement The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used for identification and purity assessment.

- Principle: An Abbe refractometer is used to measure the critical angle of refraction of the liquid. This angle is directly related to the refractive index.[\[3\]](#) The measurement is typically performed using the sodium D-line (589.3 nm) at a controlled temperature.[\[12\]](#)
- Methodology (ASTM D1218):
 - The refractometer prisms are cleaned and calibrated using a standard of known refractive index.
 - The instrument's temperature is stabilized at the desired temperature (e.g., 20 °C) using a circulating water bath.
 - A few drops of the sample liquid are placed on the lower prism.[\[7\]](#)
 - The prisms are closed and locked.
 - The user looks through the eyepiece and adjusts the controls until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.
 - The refractive index is read directly from the instrument's scale.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the micro-boiling point determination protocol, a key experiment for characterizing liquid compounds like **2,6-Dichloro-3-(trifluoromethyl)pyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Profile

While specific quantitative solubility data for **2,6-Dichloro-3-(trifluoromethyl)pyridine** in various solvents is not extensively detailed in readily available literature, information on structurally similar compounds provides valuable insight. For instance, the related isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine is reported to be soluble in common organic solvents such as methanol, acetone, and methylene chloride, while having low solubility in water (380 mg/L at 24 °C).[13][14][15] Given its chlorinated and fluorinated organic structure, **2,6-Dichloro-3-(trifluoromethyl)pyridine** is expected to exhibit similar solubility characteristics, being miscible with many organic solvents but poorly soluble in aqueous solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. scribd.com [scribd.com]
- 3. kaycantest.com [kaycantest.com]
- 4. athabascau.ca [athabascau.ca]
- 5. 2,6-Dichloro-3-(trifluoromethyl)pyridine | 55304-75-1 [chemicalbook.com]
- 6. 2,6-Dichloro-3-(trifluoromethyl)pyridine CAS#: 55304-75-1 [m.chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. matestlabs.com [matestlabs.com]
- 13. quora.com [quora.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2,6-Dichloro-3-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1224184#2-6-dichloro-3-trifluoromethyl-pyridine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com